

Chemo-Enzymatic Synthesis of D-Allose-13C-1: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	D-Allose-13C-1	
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This whitepaper provides a comprehensive technical guide for the chemo-enzymatic synthesis of **D-Allose-13C-1**, a selectively isotope-labeled rare sugar with significant potential in pharmaceutical and metabolic research. The synthesis strategy leverages a combination of enzymatic catalysis and chemical transformations to achieve high yields and purity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide that has garnered considerable interest due to its unique biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] The incorporation of a stable isotope, such as Carbon-13 at the C1 position (**D-Allose-13C-1**), provides a powerful tool for tracing its metabolic fate and elucidating its mechanism of action in various biological systems. Chemo-enzymatic approaches to the synthesis of rare sugars offer several advantages over purely chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact.[2][3] This guide outlines a robust and efficient pathway for the synthesis of **D-Allose-13C-1**, starting from commercially available D-Glucose-13C-1.

Synthesis Pathway Overview

The proposed chemo-enzymatic synthesis of **D-Allose-13C-1** follows a three-step enzymatic pathway, commonly referred to as a variation of the Izumoring strategy, which involves the sequential conversion of D-Glucose-13C-1 to D-Fructose-13C-1, then to D-Psicose-13C-1, and



finally to **D-Allose-13C-1**. This multi-enzyme cascade utilizes isomerases and epimerases to achieve the desired stereochemical transformations.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on reported yields for analogous non-labeled syntheses.[4][5][6][7] Actual yields may vary depending on specific experimental conditions and enzyme batches.

Step	Reaction	Enzyme	Starting Material	Product	Typical Conversi on Yield (%)	Typical Purity (%)
1	Isomerizati on	D-Glucose Isomerase	D-Glucose- 13C-1	D- Fructose- 13C-1	85-95	>95
2	Epimerizati on	D-Tagatose 3- Epimerase	D- Fructose- 13C-1	D-Psicose- 13C-1	40-50	>98 (after purification)
3	Isomerizati on	L- Rhamnose Isomerase	D-Psicose- 13C-1	D-Allose- 13C-1	25-35	>99 (after purification)

Detailed Experimental Protocols Step 1: Enzymatic Isomerization of D-Glucose-13C-1 to D-Fructose-13C-1

Enzyme: Immobilized D-Glucose Isomerase (e.g., Sweetzyme® IT)

Methodology:

 Prepare a 20% (w/v) solution of D-Glucose-13C-1 in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgSO₄.



- Add immobilized D-Glucose Isomerase to the substrate solution at a concentration of 10 U/g of substrate.
- Incubate the reaction mixture at 60°C with gentle agitation (150 rpm) for 12-24 hours.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).
- Upon completion, remove the immobilized enzyme by filtration.
- The resulting solution containing D-Fructose-13C-1 can be used directly in the next step or purified by simulated moving bed (SMB) chromatography if necessary.

Step 2: Enzymatic Epimerization of D-Fructose-13C-1 to D-Psicose-13C-1

Enzyme: D-Tagatose 3-Epimerase (D-TE)

Methodology:

- Adjust the pH of the D-Fructose-13C-1 solution from the previous step to 8.0 using 1 M NaOH.
- Add D-Tagatose 3-Epimerase to the solution at a concentration of 5 U/g of substrate.
- Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours.
- Monitor the formation of D-Psicose-13C-1 by HPLC-RID.
- After the reaction reaches equilibrium, terminate the reaction by heat inactivation of the enzyme (80°C for 15 minutes).
- Purify D-Psicose-13C-1 from the reaction mixture using preparative HPLC with an aminofunctionalized silica column.

Step 3: Enzymatic Isomerization of D-Psicose-13C-1 to D-Allose-13C-1



Enzyme: L-Rhamnose Isomerase

Methodology:

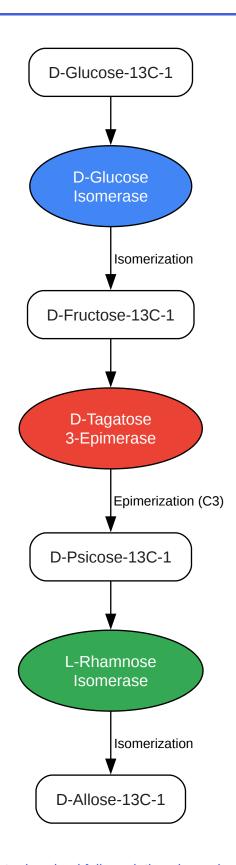
- Dissolve the purified D-Psicose-13C-1 in 50 mM phosphate buffer (pH 7.0) to a final concentration of 10% (w/v).
- Add L-Rhamnose Isomerase to the solution at a concentration of 15 U/g of substrate.
- Incubate the reaction at 40°C for 48-72 hours with gentle shaking.
- Monitor the production of **D-Allose-13C-1** using HPLC-RID.
- Once the reaction has reached equilibrium, terminate it by heat inactivation (80°C for 15 minutes).
- Purify the final product, **D-Allose-13C-1**, using preparative HPLC with a calcium-form cation exchange resin column.
- Lyophilize the pure fractions to obtain **D-Allose-13C-1** as a white powder.
- Confirm the structure and isotopic labeling by Nuclear Magnetic Resonance (NMR)
 spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry.[6][8][9]

Visualizations Experimental Workflow









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